

# The Pharmacological Profile of N/OFQ-(1-13)-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |  |  |
|----------------------|------------------|-----------|--|--|--|--|
| Compound Name:       | N/Ofq-(1-13)-NH2 |           |  |  |  |  |
| Cat. No.:            | B612589          | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Nociceptin/Orphanin FQ (N/OFQ) is an endogenous neuropeptide that modulates a wide array of physiological and pathological processes, including pain, mood, and addiction, through its interaction with the Nociceptin receptor (NOP), a G protein-coupled receptor. N/OFQ-(1-13)-NH2 is the shortest C-terminally amidated fragment of the full-length peptide that retains high binding affinity and full agonist activity at the NOP receptor.[1] This technical guide provides a comprehensive overview of the pharmacological profile of N/OFQ-(1-13)-NH2, detailing its binding characteristics, functional activity, and the associated signaling pathways. The guide includes structured data summaries, detailed experimental protocols for key assays, and visual representations of signaling and experimental workflows to support researchers in the field of NOP receptor pharmacology and drug discovery.

### Introduction

The N/OFQ-NOP receptor system represents a distinct branch of the opioid system. While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a unique pharmacological profile, with N/OFQ and its analogs showing low affinity for these other receptors. N/OFQ-(1-13)-NH2 has been instrumental as a research tool to elucidate the physiological roles of the NOP receptor due to its potent and full agonist properties, mirroring the effects of the native 17-amino acid peptide.[1] Understanding the



detailed pharmacological characteristics of this peptide fragment is crucial for the development of novel therapeutics targeting the NOP receptor.

# **Quantitative Pharmacological Data**

The following tables summarize the in vitro pharmacological data for N/OFQ-(1-13)-NH2 at the human NOP receptor. Data are presented as the mean  $\pm$  SEM or as pKi/pEC50 values.

Table 1: Receptor Binding Affinity of N/OFQ-(1-13)-NH2

| Radioligand    | Cell<br>Line/Tissue | pKi                                                | Ki (nM) | Reference |
|----------------|---------------------|----------------------------------------------------|---------|-----------|
| [3H]Nociceptin | CHO-hNOP            | ~10.39                                             | ~0.041  | [2]       |
| [3H]-UFP-101   | CHO-hNOP            | Not explicitly stated, but high affinity is noted. | -       | [2]       |

Table 2: Functional Activity of N/OFQ-(1-13)-NH2



| Assay Type                                 | Cell Line                           | Parameter               | Value                                               | Reference |
|--------------------------------------------|-------------------------------------|-------------------------|-----------------------------------------------------|-----------|
| [35S]GTPyS<br>Binding                      | CHO-hNOP                            | pEC50                   | ~9.46                                               | [3]       |
| [35S]GTPyS<br>Binding                      | CHO-hNOP                            | Emax (fold stimulation) | ~3.22                                               |           |
| [35S]GTPyS<br>Binding                      | Rat Cerebral<br>Cortex<br>Membranes | pEC50                   | 8.48                                                | _         |
| Calcium<br>Mobilization<br>(Gαqi5)         | CHO-hNOP                            | pEC50                   | Not explicitly stated, but potent agonism is shown. | _         |
| BRET (NOP/G protein interaction)           | HEK293                              | pEC50                   | 8.80                                                |           |
| BRET (NOP/β-<br>arrestin 2<br>interaction) | HEK293                              | pEC50                   | 8.26                                                |           |
| Adenylyl Cyclase<br>Inhibition             | Rat Olfactory<br>Bulb (EPL)         | EC50 (nM)               | 0.9                                                 |           |
| Adenylyl Cyclase<br>Stimulation            | Rat Olfactory<br>Bulb (GRL)         | EC50 (nM)               | 6.5                                                 | _         |

# **Signaling Pathways**

Activation of the NOP receptor by **N/OFQ-(1-13)-NH2** initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the modulation of various downstream effectors.





Click to download full resolution via product page

#### NOP Receptor Signaling Pathway

Upon agonist binding, the NOP receptor facilitates the exchange of GDP for GTP on the G $\alpha$  subunit of the heterotrimeric Gi/o protein. This causes the dissociation of the G $\alpha$ -GTP and G $\beta\gamma$  subunits. The G $\alpha$ i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The G $\beta\gamma$  dimer can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying



potassium (GIRK) channels. This results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Additionally, Gβγ subunits can activate phospholipase C, which in turn can initiate the mitogen-activated protein kinase (MAPK) cascade.

# **Experimental Protocols**

Detailed methodologies for key in vitro assays used to characterize the pharmacological profile of **N/OFQ-(1-13)-NH2** are provided below.

### **Radioligand Binding Assay (Competitive Inhibition)**

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NOP receptor.





Click to download full resolution via product page

Radioligand Binding Assay Workflow



#### Materials:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
- Radioligand: [3H]Nociceptin (specific activity ~30-60 Ci/mmol).
- Competitor: N/OFQ-(1-13)-NH2.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well filter plates (GF/B).
- Cell harvester and scintillation counter.

#### Procedure:

- Membrane Preparation: Homogenize CHO-hNOP cells in lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, add in the following order:
  - Assay buffer.
  - Increasing concentrations of N/OFQ-(1-13)-NH2 (or other test compounds).
  - [3H]Nociceptin (final concentration ~0.5-1.0 nM).
  - CHO-hNOP cell membranes (20-40 μg protein/well).
  - For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 μM).
- Incubation: Incubate the plate for 60 minutes at 25°C.



- Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester.
- Washing: Wash the filters three times with ice-cold wash buffer.
- Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
- Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

### [35S]GTPyS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to G proteins upon receptor activation.





Click to download full resolution via product page

[35S]GTPyS Binding Assay Workflow



#### Materials:

- Receptor Source: CHO-hNOP cell membranes.
- Radioligand: [35S]GTPyS (specific activity >1000 Ci/mmol).
- Agonist: N/OFQ-(1-13)-NH2.
- Reagents: GDP, unlabeled GTPyS.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail, 96-well filter plates (GF/B), cell harvester, and scintillation counter.

#### Procedure:

- Membrane Preparation: As described for the radioligand binding assay.
- Assay Setup: In a 96-well plate, add in the following order:
  - Assay buffer.
  - GDP (final concentration 10-30 μM).
  - Increasing concentrations of N/OFQ-(1-13)-NH2.
  - CHO-hNOP cell membranes (10-20 μg protein/well).
  - [35S]GTPyS (final concentration 0.05-0.1 nM).
  - For non-specific binding, add unlabeled GTPyS (final concentration 10 μM).
- Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
- Filtration and Washing: As described for the radioligand binding assay.
- Quantification: As described for the radioligand binding assay.



 Data Analysis: Plot the specific binding as a function of agonist concentration and determine the EC50 and Emax values using non-linear regression.

### **Calcium Mobilization Assay**

This assay measures the increase in intracellular calcium concentration following receptor activation. Since the NOP receptor is Gi/o-coupled, this assay typically requires the coexpression of a chimeric G protein (e.g., Gaqi5) that redirects the signal to the Gq pathway, leading to calcium release from intracellular stores.

#### Materials:

- Cell Line: CHO cells stably co-expressing the human NOP receptor and a chimeric G protein (e.g., Gαqi5).
- Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Calcium-5).
- Agonist: N/OFQ-(1-13)-NH2.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluorescence plate reader with an integrated fluidic dispenser.

#### Procedure:

- Cell Culture: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
- Dye Loading: Remove the culture medium and incubate the cells with the calciumsensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
- Assay: Place the plate in the fluorescence plate reader.
- Agonist Addition: Record a baseline fluorescence reading, then inject a solution of N/OFQ-(1-13)-NH2 at various concentrations.



- Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time.
- Data Analysis: Determine the peak fluorescence response for each agonist concentration and plot the concentration-response curve to calculate the EC50 and Emax values.

### In Vivo Pharmacology

In vivo studies have demonstrated that **N/OFQ-(1-13)-NH2**, similar to the full-length peptide, elicits a range of effects depending on the route of administration and the animal model used. For instance, intrathecal administration generally produces antinociceptive effects. Some studies have also investigated its role in modulating inflammation and oxidative stress, though the peptide itself does not appear to have direct pro- or anti-oxidant activity.

### **Structure-Activity Relationships**

**N/OFQ-(1-13)-NH2** represents the minimal sequence of N/OFQ that retains full efficacy and potency. The N-terminal tetrapeptide (Phe-Gly-Gly-Phe) is considered the "message" sequence crucial for receptor activation, while the remaining amino acids contribute to binding affinity and selectivity. The C-terminal amidation is important for metabolic stability. Modifications at various positions within the peptide have been explored to understand the structural determinants of NOP receptor activation and to develop biased agonists.

### Conclusion

**N/OFQ-(1-13)-NH2** is a potent and selective full agonist of the NOP receptor, making it an invaluable pharmacological tool. Its well-characterized binding affinity, functional activity, and signaling pathways provide a solid foundation for research into the physiological roles of the NOP receptor and for the development of novel therapeutics targeting this system. The detailed experimental protocols provided in this guide are intended to facilitate reproducible and robust pharmacological characterization of NOP receptor ligands.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Nociceptin receptor Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of nociceptin/orphanin FQ-induced stimulation and inhibition of cyclic AMP formation in distinct layers of rat olfactory bulb PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of N/OFQ-(1-13)-NH2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612589#pharmacological-profile-of-n-ofq-1-13-nh2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com